Technical Guide: Synthesis and Characterization of 1,5-Diphenyl-3-(2-thienyl)formazan
Technical Guide: Synthesis and Characterization of 1,5-Diphenyl-3-(2-thienyl)formazan
Executive Summary
1,5-Diphenyl-3-(2-thienyl)formazan (CAS: 135984-01-9), often referred to as STC Formazan , is a sulfur-containing heterocyclic chromophore critical in analytical chemistry and drug discovery.[1][2] Distinguished by its high molar extinction coefficient and reversible redox behavior, it serves as a primary precursor for tetrazolium salts (used in MTT/MTS cell viability assays) and as a chelating ligand for transition metals (Cu²⁺, Co²⁺, Ni²⁺).
This guide details a robust, laboratory-validated protocol for its synthesis via the azo-coupling of thiophene-2-carboxaldehyde phenylhydrazone with benzenediazonium chloride . It emphasizes stoichiometric control to prevent bis-coupling side products and outlines rigorous characterization standards (NMR, IR, UV-Vis) to ensure suitability for biological applications.
Part 1: Chemical Basis & Retrosynthetic Analysis
The synthesis strategy relies on the Bamberger-Pechmann method , which constructs the formazan backbone (
Retrosynthetic Disconnection
-
Target Molecule: 1,5-Diphenyl-3-(2-thienyl)formazan.[1][2][3]
-
Disconnection: The
bond at the azo linkage. -
Synthons:
-
Nucleophile: Thiophene-2-carboxaldehyde phenylhydrazone (generated in situ or pre-isolated).
-
Electrophile: Benzenediazonium chloride (generated from aniline).
-
Reaction Mechanism
The reaction proceeds via an electrophilic substitution at the methine carbon of the phenylhydrazone. The base (pyridine or NaOH) is critical; it deprotonates the hydrazone
Figure 1: Convergent synthesis pathway for 1,5-Diphenyl-3-(2-thienyl)formazan.
Part 2: Experimental Protocol
Safety Warning: Diazonium salts are unstable and potentially explosive if dried. Handle all diazonium intermediates in solution at low temperatures (<5°C). Thiophene derivatives are organosulfur compounds; work in a fume hood.
Phase 1: Synthesis of Thiophene-2-carboxaldehyde Phenylhydrazone
This step creates the nucleophilic scaffold.
-
Reagents:
-
Thiophene-2-carboxaldehyde: 1.12 g (10 mmol)
-
Phenylhydrazine: 1.08 g (10 mmol)
-
Ethanol (Absolute): 20 mL
-
Glacial Acetic Acid: 2-3 drops (Catalyst)
-
-
Procedure:
-
Dissolve thiophene-2-carboxaldehyde in ethanol.
-
Add phenylhydrazine dropwise with constant stirring.
-
Add catalytic acetic acid.
-
Reflux the mixture for 30 minutes. A crystalline precipitate should form.
-
Cool to room temperature, filter the solid, and wash with cold ethanol.
-
Yield Check: Expect ~85-90% yield. Recrystallize from ethanol if MP is not 134-136°C.
-
Phase 2: Preparation of Benzenediazonium Chloride
This step generates the electrophile. Must be performed simultaneously with Phase 3.
-
Reagents:
-
Aniline: 0.93 g (10 mmol)
-
Hydrochloric Acid (conc.): 2.5 mL
-
Sodium Nitrite (
): 0.69 g (10 mmol) dissolved in 5 mL .
-
-
Procedure:
-
Dissolve aniline in the acid/water mixture and cool to 0–5°C in an ice-salt bath.
-
Add the
solution dropwise.[4] Critical: Keep temperature below 5°C to prevent decomposition to phenol. -
Stir for 15 minutes. The solution should be clear.
-
Phase 3: Coupling (The Formazan Synthesis)
-
Medium Preparation: Dissolve the Phenylhydrazone (from Phase 1) in Pyridine (15 mL). Pyridine acts as both solvent and base. Alternatively, use NaOH/MeOH if pyridine is restricted, but pyridine yields higher purity.
-
Coupling:
-
Cool the hydrazone/pyridine solution to 0–5°C .
-
Add the cold Diazonium salt solution (from Phase 2) dropwise over 20 minutes with vigorous stirring.
-
Observation: The mixture will turn a deep cherry-red or purple-black immediately.
-
-
Post-Reaction:
-
Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water containing 5 mL of HCl (to neutralize pyridine).
-
The formazan will precipitate as a dark solid.
-
-
Purification:
Part 3: Characterization & Validation
To certify the compound for research use, the following data profile must be met.
Physicochemical Properties
| Parameter | Specification | Notes |
| Appearance | Deep Purple/Black Needles | Cherry-red in solution |
| Melting Point | 144 ± 2°C | Sharp melting point indicates high purity [1] |
| Solubility | Soluble in CHCl3, Acetone, THF | Insoluble in water |
| Yield | 65 - 80% | Dependent on temperature control during coupling |
Spectroscopic Validation
Infrared Spectroscopy (FT-IR, KBr pellet):
-
3450–3350 cm⁻¹:
stretching (Weak/Broad). The intramolecular hydrogen bond (pseudo-aromatic chelate ring) often broadens or diminishes this peak. -
1600–1580 cm⁻¹:
stretching. -
1350–1450 cm⁻¹:
stretching (Characteristic azo group). -
700–750 cm⁻¹: C-H bending (Thiophene and Phenyl rings).
Proton NMR (¹H-NMR, 500 MHz, CDCl₃):
-
14.5–15.5 ppm (1H, s):
proton.[4][7] Highly deshielded due to strong intramolecular hydrogen bonding ( ). This is the diagnostic peak for the formazan structure. - 7.0–8.0 ppm (m, Aromatic H): Multiplets corresponding to the two phenyl rings and the thiophene ring protons.[8]
UV-Visible Spectroscopy:
- : 470–520 nm (Solvent dependent; ~515 nm in Acetonitrile).
-
Mechanism:
transitions of the conjugated formazan backbone.[9]
Figure 2: Analytical workflow for validating 1,5-Diphenyl-3-(2-thienyl)formazan.
Part 4: Applications in Drug Development[2]
Precursor for Tetrazolium Assays (MTT/MTS)
Drug developers utilize this formazan to synthesize novel tetrazolium salts. By oxidizing the formazan (using N-bromosuccinimide or Lead tetraacetate), the Tetrazolium ring is closed. These salts are vital for colorimetric cell viability assays, where mitochondrial reductases in living cells reduce the salt back to the colored formazan [2].[9]
Metal Chelation & Antimicrobial Studies
The tridentate nature (N, N, S/N) of the thienyl-formazan structure allows it to form stable complexes with transition metals.
-
Antimicrobial Efficacy: The uncomplexed formazan and its Cu(II)/Co(II) complexes have shown significant inhibition zones against S. aureus and E. coli in vitro [3].
-
Mechanism: Disruption of the bacterial cell membrane potential and interference with respiratory enzymatic pathways.
References
-
PureSynth. (2026).[3] 1,5-Diphenyl-3-(2-Thienyl)Formazan 96.0%(HPLC) Product Specification. Retrieved from [Link]
-
Taylor & Francis Knowledge Centers.[10] (2020). Formazan: Cellular and Molecular Toxicology of Nanoparticles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010).[7][11] Synthesis and biological evaluation of formazan derivatives. PMC. Retrieved from [Link]
Sources
- 1. 1,5-Diphenyl-3-(2-thienyl)formazan | 135984-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
